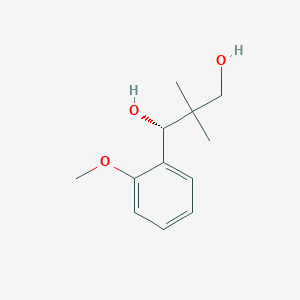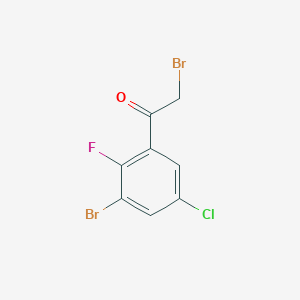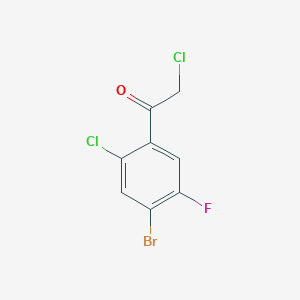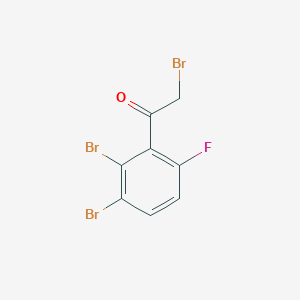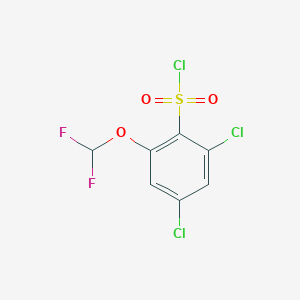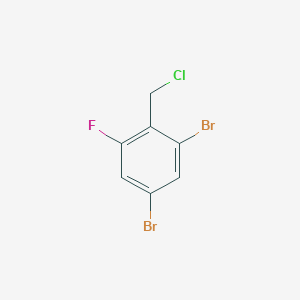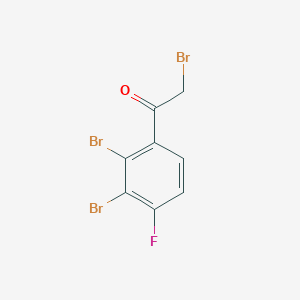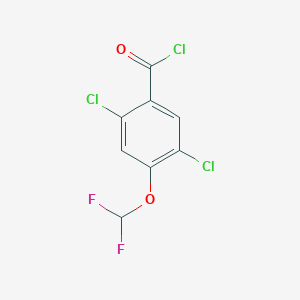
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride
描述
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is a chemical compound belonging to the class of benzoyl chlorides. It is characterized by the presence of two chlorine atoms, one difluoromethoxy group, and a benzoyl chloride moiety. This compound is used in various fields, including medical research, environmental research, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride typically involves the chlorination of 2,5-dichloro-4-hydroxybenzoic acid followed by the introduction of the difluoromethoxy group. The final step involves converting the resulting compound into the benzoyl chloride derivative.
Chlorination: The starting material, 2,5-dichloro-4-hydroxybenzoic acid, is chlorinated using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions to form 2,5-dichloro-4-chlorobenzoic acid.
Introduction of Difluoromethoxy Group: The chlorinated intermediate is then reacted with difluoromethyl ether (CHF₂O) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the difluoromethoxy group.
Formation of Benzoyl Chloride: The final step involves converting the resulting compound into the benzoyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. The use of automated systems for reagent addition and product isolation helps in achieving high purity and consistency in the final product.
化学反应分析
Types of Reactions
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding benzoic acid derivative.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (room temperature to 80°C) to form the corresponding amides, esters, and thioesters.
Hydrolysis: This reaction typically occurs under acidic or basic conditions, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being common reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Benzoic Acid Derivative: Formed by hydrolysis.
Benzyl Alcohol Derivative: Formed by reduction.
科学研究应用
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: The compound is involved in the synthesis of drugs targeting specific diseases, such as cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the lipophilicity and metabolic stability of the resulting compounds, improving their pharmacokinetic properties.
相似化合物的比较
Similar Compounds
2,4-Dichloro-5-fluorobenzoyl chloride: Similar in structure but with a fluorine atom instead of the difluoromethoxy group.
2,5-Dichlorobenzoyl chloride: Lacks the difluoromethoxy group, making it less lipophilic.
4-Difluoromethoxybenzoyl chloride: Lacks the chlorine atoms, affecting its reactivity and applications.
Uniqueness
2,5-Dichloro-4-(difluoromethoxy)benzoyl chloride is unique due to the presence of both chlorine atoms and the difluoromethoxy group, which confer distinct chemical properties. The combination of these functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities.
属性
IUPAC Name |
2,5-dichloro-4-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-2-6(15-8(12)13)5(10)1-3(4)7(11)14/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJZHMOIVUYBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)OC(F)F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



